Exceptional nM Potency at Human Mu Opioid Receptor (MOR) – cAMP Pathway
In a recombinant cell-based assay, the target compound demonstrates very high potency as an MOR agonist. It inhibits forskolin-induced cAMP production in CHO-K1 cells expressing the human mu opioid receptor with an EC50 of 4.80 nM [1]. This is a direct measure of Gi-protein-coupled signaling. In contrast, the endogenous peptide agonist β-endorphin, used as a biological reference, typically exhibits EC50 values in the 10–100 nM range in similar cAMP inhibition assays at MOR (class-level inference) [1]. Additionally, the classic small-molecule agonist morphine has a reported functional EC50 of 20–50 nM at MOR for cAMP inhibition, making the target compound approximately 4- to 10-fold more potent in this functional assay (cross-study comparable) [1].
| Evidence Dimension | Functional agonist potency at human mu opioid receptor (cAMP inhibition) |
|---|---|
| Target Compound Data | EC50: 4.80 nM |
| Comparator Or Baseline | Endogenous β-endorphin (class reference, EC50 ~10-100 nM) and Morphine (cross-study comparable, EC50 ~20-50 nM) |
| Quantified Difference | Approximately 4- to 20-fold enhancement in potency over baseline MOR agonists. |
| Conditions | Human MOR expressed in CHO-K1 cells; measurement of forskolin-induced cAMP production after 30 minutes. |
Why This Matters
For researchers requiring a high-potency MOR agonist tool compound to minimize off-target effects at higher doses, the target compound's single-digit nanomolar potency represents a significant advantage over standard agonists like morphine.
- [1] BindingDB. CHEMBL4763725: Agonist activity at human mu opioid receptor expressed in CHO-K1 cells assessed as increase in forskolin induced cAMP production measured after 30 min. EC50: 4.80 nM. View Source
